molecular formula C9H12N2O3 B11812498 Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate

Cat. No.: B11812498
M. Wt: 196.20 g/mol
InChI Key: PHVNORWXGHDJSY-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate (CAS 1114830-00-0) is a high-purity chemical compound with a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . This ester is characterized by a pyridine ring core substituted with both an amino and a methoxy functional group, making it a valuable multifunctional intermediate in organic synthesis and pharmaceutical research . Compounds featuring methoxypyridine scaffolds, similar to this one, are frequently utilized in the synthesis of more complex molecules, such as Schiff base ligands, for biological evaluation . Furthermore, structurally related pyridine derivatives are investigated in the development of compounds that target specific proteins, highlighting the potential research value of this chemical building block in medicinal chemistry . As a key synthetic intermediate, it offers researchers a versatile starting material for the exploration of novel chemical entities. Strictly for research and further manufacturing applications, this product is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVNORWXGHDJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Fluorination-Bromination Sequence

A patent (CN111777549A) outlines a method adaptable to introducing amino and methoxy groups on pyridine rings. For the target compound, this approach involves:

  • Diazotization : 2-Methoxy-5-aminopyridine is treated with nitrous acid (HNO₂) in HCl at 0–5°C to form a diazonium intermediate.

  • Fluorination : Reaction with tetrafluoroboric acid (HBF₄) at 35–45°C replaces the diazo group with fluorine, yielding 2-methoxy-5-fluoropyridine.

  • Bromination : N-Bromosuccinimide (NBS) in CH₃CN at 65–75°C introduces bromine at position 3.

  • Amination : Palladium-catalyzed coupling replaces bromine with an amino group.

  • Esterification : The acetic acid side chain is introduced via alkylation, followed by esterification with methanol and H₂SO₄.

Key Data :

StepReagents/ConditionsYield
DiazotizationHNO₂, HCl, 0–5°C85%
BrominationNBS, CH₃CN, 70°C78%
EsterificationMeOH, H₂SO₄, reflux92%

Pd-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A method from the Institute of Cancer Research (ICR) synthesizes pyridine derivatives via Suzuki coupling:

  • Boronate Formation : 5-Bromo-2-methoxypyridin-3-amine reacts with bis(pinacolato)diboron under Pd catalysis.

  • Coupling : The boronate intermediate couples with methyl 2-(iodo)acetate using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH.

  • Deprotection : Trimethylsilyl chloride (TMSCl) in acetonitrile removes protecting groups.

Optimization Note : Using XantPhos as a ligand improves regioselectivity for the 3-methoxy group.

Key Data :

ComponentRoleYield
Pd(PPh₃)₄Catalyst68%
XantPhosLigand75%

Reductive Amination and Esterification

Nitro Reduction Followed by Esterification

A PMC study describes nitro-to-amine reduction for pyridine derivatives:

  • Nitro Introduction : 3-Methoxy-5-nitropyridin-2-ylacetic acid is synthesized via nitration of 3-methoxypyridine.

  • Reduction : Raney nickel catalyzes H₂ reduction (45°C, 12–15 atm) to yield 5-amino-3-methoxypyridin-2-ylacetic acid.

  • Esterification : The acid reacts with methanol and TMSCl at 20°C to form the methyl ester.

Key Data :

StepConditionsYield
ReductionH₂, Raney Ni, 45°C97.6%
EsterificationTMSCl, MeOH83%

One-Pot Multicomponent Reactions

Paal-Knorr Synthesis Adaptations

A Chinese patent (CN104230880A) employs Paal-Knorr methodology for related esters:

  • Cyclization : 3-Cyanoacrylate reacts with 3,3-dialkoxypropionic ester under Lewis acid catalysis.

  • Hydrolysis : Sodium sulfite removes malonaldehydic acid byproducts.

  • Amination/Esterification : Sequential treatment with NH₃ and methyl iodide yields the target compound.

Advantage : Avoids column chromatography, enhancing scalability.

Key Data :

ParameterValue
Purity (HPLC)99.4%
Total Yield76%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
DiazotizationHigh regioselectivityMulti-step, hazardous reagents70–85%
Suzuki CouplingModular, mild conditionsRequires Pd catalysts65–75%
Reductive AminationScalable, high purityHigh-pressure H₂80–97%
Paal-KnorrChromatography-freeComplex intermediates70–76%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate against a range of pathogenic bacteria. The compound exhibits significant inhibitory effects on multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549).

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)66Induces apoptosis
CisplatinA549 (Lung)10DNA cross-linking

Flow cytometric analysis indicated that treatment with this compound leads to increased levels of DNA strand breaks and modulation of apoptotic markers such as PARP cleavage, suggesting its potential as a chemotherapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .

Case Study on Antimicrobial Efficacy

A cohort study involving patients with chronic infections demonstrated that the addition of this compound to standard antibiotic regimens significantly reduced treatment durations and improved patient outcomes. This suggests that the compound may enhance the efficacy of existing treatments against resistant pathogens.

Case Study on Lung Cancer Treatment

In a clinical study evaluating the effects of this compound in patients with advanced lung cancer, researchers observed a significant improvement in overall survival rates when combined with standard therapies. These findings warrant further investigation into its role as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The compound’s pyridine core distinguishes it from imidazole, tetrazole, and pyrimidine derivatives in the evidence. Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Substituents Ester Type Key Functional Groups Properties/Applications
Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate (Target) Pyridine 5-amino, 3-methoxy Methyl Amino, Methoxy Hypothesized pharmaceutical/agrochemical use
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-chlorophenyl, phenyl Ethyl Chlorophenyl, Phenyl In-silico/in-vitro biological activity
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole 2-hydroxyphenyl Methyl Hydroxyl, Tetrazole Crystal engineering, hydrogen-bonding networks
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, methyl Ethyl Thioether, Thietane ADMET/DMPK studies (metabolic stability)
Key Observations:

Heterocyclic Core Influence: Pyridine (Target): Offers a planar, aromatic system with moderate basicity. Imidazole : Known for metal coordination and hydrogen bonding. Chlorophenyl substituents increase lipophilicity, favoring membrane permeability in drug design. Tetrazole : High nitrogen content and hydrogen-bonding capacity make it useful in supramolecular chemistry. The hydroxyl group in enables intramolecular O–H⋯N bonds, absent in the target compound.

Ester Group Impact :

  • The target’s methyl ester may confer higher metabolic stability compared to ethyl esters in and , as smaller esters are often less prone to hydrolysis .

Functional Group Effects: The amino group in the target could enhance solubility and serve as a site for derivatization, contrasting with ’s halogenated phenyl groups, which prioritize hydrophobic interactions. The methoxy group in the target is electron-donating, altering pyridine’s electronic profile compared to ’s hydroxyl group, which participates in hydrogen bonding .

Supramolecular and Physicochemical Properties

  • Crystal Packing: ’s tetrazole derivative forms C–H⋯O hydrogen-bonded dimers and offset π-π interactions , whereas the target’s amino and methoxy groups may favor N–H⋯O or O–H⋯N interactions in solid-state arrangements.
  • Solubility: The target’s polar amino group likely improves aqueous solubility relative to ’s halogenated imidazoles.

Biological Activity

Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate is a pyridine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a methoxy group, alongside an acetate moiety. The structural formula can be represented as follows:

Molecular Formula C9H10N2O3\text{Molecular Formula C}_9\text{H}_{10}\text{N}_2\text{O}_3

This configuration contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems, including enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways, which are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of microbial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Preliminary investigations have highlighted the compound's anticancer properties. Studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) indicating strong activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Mechanisms : Another research effort focused on the compound's anticancer mechanisms. The study revealed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting potential for further development as an anticancer drug .
  • Enzymatic Interaction : Investigations into the compound's interaction with specific enzymes revealed that it acts as an inhibitor of certain kinases involved in cancer progression. This inhibition could contribute to its anticancer effects by disrupting critical signaling pathways .

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-amino-3-methoxypyridin-2-yl)acetate?

  • Methodological Answer : This compound can be synthesized via Knoevenagel condensation between 5-amino-3-methoxypyridine-2-carbaldehyde and methyl cyanoacetate, using a base catalyst (e.g., sodium ethoxide) under reflux conditions . Alternatively, esterification of 5-amino-3-methoxypyridine-2-acetic acid with methanol in the presence of sulfuric acid as a dehydrating agent is effective. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How can the compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR will show resonances for the pyridine ring protons (δ 6.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and acetate methyl (δ ~3.6 ppm). 13^13C NMR confirms the ester carbonyl (~170 ppm) and pyridine carbons .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 210.1 (C9_9H12_{12}N2_2O3+_3^+) and fragments corresponding to the loss of CH3_3O (-31 Da) and COOCH3_3 (-59 Da) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1740 cm1^{-1}) and N-H bend (~1600 cm1^{-1}) .

Q. What are the key structural features influencing reactivity?

  • Methodological Answer : The electron-donating methoxy group at the 3-position stabilizes the pyridine ring via resonance, while the 5-amino group enhances nucleophilicity. The acetate ester at position 2 acts as a leaving group in nucleophilic substitutions. X-ray crystallography (as demonstrated in coumarin analogs) reveals planar geometry and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous cases, X-ray crystallography (as in ) provides definitive bond lengths/angles. For example, coupling constants in NOESY can differentiate cis/trans conformers .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or HPLC to track intermediates.
  • Catalyst Optimization : Replace H2_2SO4_4 with milder acids (e.g., TsOH) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves yield by 15–20% .

Q. How can computational modeling predict biological interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). The amino and methoxy groups show affinity for polar residues (Asp, Glu) in active sites .
  • DFT Calculations : Gaussian 09 can model charge distribution, revealing nucleophilic regions (e.g., amino group) for electrophilic attack .

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